REACTION_CXSMILES
|
[CH:1]([S:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])([CH3:3])[CH3:2].CO.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C1COCC1>[CH:1]([S:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[CH:7]=[O:8])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)SC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
to stir in an ice bath for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction was left
|
Type
|
WAIT
|
Details
|
to stand at RT for a further 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with saturated K2CO3 solution and NaCl solution
|
Type
|
EXTRACTION
|
Details
|
Aqueous solutions were additionally extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 36 h
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
After solvent removal
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (10:1 hexane:ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)SC1=C(C=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |